Benzyl hexanoate

説明

特性

IUPAC Name |

benzyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSXWUSONDBHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219474 | |

| Record name | Benzyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Green apricot fruity gardenia and jasmine aroma | |

| Record name | Benzyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Benzyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-0.990 | |

| Record name | Benzyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6938-45-0 | |

| Record name | Benzyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, phenylmethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7PS33DRSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-depth Technical Guide to Benzyl Hexanoate: Chemical Properties, Structure, and Synthesis

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of benzyl hexanoate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

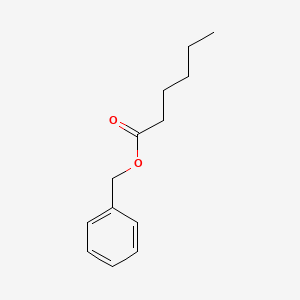

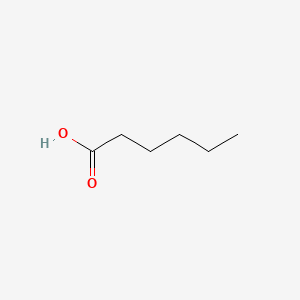

Benzyl hexanoate, also known as benzyl caproate, is an organic compound classified as an ester. It is formed from the condensation of benzyl alcohol and hexanoic acid.[1] Its chemical structure is characterized by a benzyl group attached to a hexanoate moiety.

IUPAC Name: benzyl hexanoate[1] Synonyms: Benzyl caproate, Hexanoic acid, phenylmethyl ester, Benzyl n-hexanoate[1] CAS Registry Number: 6938-45-0[2] Molecular Formula: C₁₃H₁₈O₂[2] SMILES: CCCCCC(=O)OCC1=CC=CC=C1[1] InChI Key: HRSXWUSONDBHSP-UHFFFAOYSA-N[1]

Figure 1: Chemical structure of Benzyl Hexanoate.

Physicochemical Properties

Benzyl hexanoate is a colorless to pale yellow liquid. It is characterized by a fruity, floral aroma, often described as green, apricot, and jasmine-like.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 206.28 g/mol | [1] |

| Boiling Point | 277.8 °C at 760 mmHg | [3] |

| Density | 0.980 - 0.990 g/cm³ | [1] |

| Refractive Index | 1.480 - 1.490 | [1] |

| Solubility | Insoluble in water; miscible with ethanol and oils. | [3] |

| Flash Point | > 100 °C | |

| LogP | 3.9 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of benzyl hexanoate. While raw spectral data is often proprietary, the types of available spectra and their key features are summarized below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the hexanoate alkyl chain.

-

¹³C NMR: Expected signals include those for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the carbons of the hexanoate chain.

-

-

Infrared (IR) Spectroscopy: Characteristic peaks are expected around 1730 cm⁻¹ for the C=O stretching of the ester and around 1150 cm⁻¹ for the C-O stretching of the ester.[3]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) typically shows a characteristic fragmentation pattern, including a prominent peak at m/z 91 corresponding to the benzyl cation.[3] Electron ionization mass spectra are available in the NIST WebBook.[4]

Spectra for benzyl hexanoate are available for viewing on platforms such as SpectraBase, though a subscription may be required for full access.[1]

Experimental Protocols: Synthesis of Benzyl Hexanoate

The primary method for synthesizing benzyl hexanoate is through the direct esterification of benzyl alcohol with hexanoic acid. Enzymatic synthesis offers a greener alternative.

This classic method involves the reaction of benzyl alcohol and hexanoic acid in the presence of an acid catalyst, typically a strong acid like sulfuric acid or a solid acid catalyst like a mesoporous zeolite.[5] The reaction is reversible, and to drive it towards the product, water is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus.

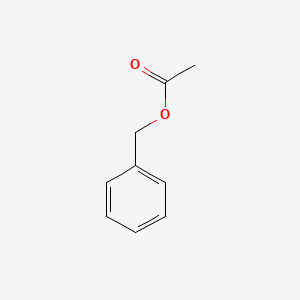

Figure 2: General workflow for the direct esterification of benzyl alcohol and hexanoic acid.

General Laboratory Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine equimolar amounts of benzyl alcohol and hexanoic acid. A suitable solvent that forms an azeotrope with water, such as toluene or hexane, is added.

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., 1-2 mol% of sulfuric acid) or a solid acid catalyst is added to the mixture.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Drying and Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure benzyl hexanoate.

Enzymatic synthesis, often employing lipases, is an environmentally friendly alternative that proceeds under milder conditions.[6] Immobilized lipases, such as Candida antarctica lipase B (CaL-B), are particularly effective as they can be easily recovered and reused.[6]

Key Parameters for Optimization:

-

Enzyme: Candida antarctica lipase B (CaL-B) is a commonly used and efficient catalyst.[6]

-

Reactant Ratio: An excess of one reactant, typically the less expensive one, can be used to drive the equilibrium towards the product.

-

Water Removal: The removal of water is also critical in enzymatic synthesis and can be achieved by applying a vacuum or using molecular sieves.[6]

-

Temperature: Enzymatic reactions are typically run at moderate temperatures (e.g., 30-60 °C) to maintain enzyme activity.[6]

-

Solvent: The reaction can be run in a solvent-free system or in a suitable organic solvent.[6]

A study on the optimization of reaction parameters for the enzymatic synthesis of benzyl hexanoate using immobilized CaL-B in a solvent-free system reported excellent conversions (>90%).[6]

Applications in Research and Industry

Benzyl hexanoate is primarily used as a flavoring and fragrance agent in the food and cosmetic industries.[1] Its fruity and floral notes make it a valuable component in perfumes and a flavoring agent in various food products. In a research context, it can be used as a standard in analytical chemistry, particularly in the study of flavor and fragrance compositions.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), benzyl hexanoate is not classified as a hazardous substance.[1] However, standard laboratory safety precautions should always be observed. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

This guide provides a foundational understanding of benzyl hexanoate for scientific and developmental applications. For more detailed information, consulting the cited literature is recommended.

References

- 1. Benzyl hexanoate | C13H18O2 | CID 23367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Benzyl hexanoate | 6938-45-0 | Benchchem [benchchem.com]

- 4. Hexanoic acid, phenylmethyl ester [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]

An In-Depth Technical Guide to Benzyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl hexanoate, a versatile ester with applications in the fragrance, flavor, and potentially, the pharmaceutical industries. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities, offering a valuable resource for professionals in research and development.

Chemical Identification and Properties

Benzyl hexanoate, also known as benzyl caproate, is the ester formed from the condensation of benzyl alcohol and hexanoic acid.

CAS Number: 6938-45-0[1]

Synonyms:

-

Benzyl caproate[1]

-

Benzyl N-hexanoate[1]

-

Hexanoic acid, benzyl ester[1]

-

Hexanoic acid, phenylmethyl ester[1]

-

Phenylmethyl hexanoate[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of benzyl hexanoate.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, sweet, with floral and green notes | [1] |

| Boiling Point | 270-278 °C at 760 mmHg | [1] |

| Density | Approximately 0.990 g/cm³ | [1] |

| Refractive Index | 1.486 - 1.492 at 20°C | [1] |

| Flash Point | 105.3 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

| logP | ~4.05 | [1] |

Synthesis of Benzyl Hexanoate

Benzyl hexanoate is primarily synthesized through the Fischer-Speier esterification of benzyl alcohol with hexanoic acid, typically in the presence of an acid catalyst. Alternative green methods, such as enzyme-catalyzed esterification, are also being explored.

Fischer-Speier Esterification: Experimental Protocol

This protocol is a generalized procedure for the synthesis of benzyl hexanoate via Fischer-Speier esterification. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

Benzyl alcohol

-

Hexanoic acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene or other suitable solvent for azeotropic removal of water

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine benzyl alcohol (1.0 eq), hexanoic acid (1.2 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted hexanoic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude benzyl hexanoate can be further purified by vacuum distillation to obtain a high-purity product.

-

Caption: Fischer Esterification Workflow.

Enzymatic Synthesis: Experimental Protocol

This protocol provides a general method for the lipase-catalyzed synthesis of benzyl hexanoate, a greener alternative to traditional chemical synthesis.

Materials:

-

Benzyl alcohol

-

Hexanoic acid

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Anhydrous solvent (e.g., n-hexane or solvent-free)

-

Molecular sieves (optional, for water removal)

Equipment:

-

Shaking incubator or temperature-controlled stirred reactor

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine benzyl alcohol and hexanoic acid in a desired molar ratio (e.g., 1:1) in a minimal amount of anhydrous solvent or under solvent-free conditions.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates). If desired, add activated molecular sieves to remove the water produced.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for a specified period (e.g., 24-72 hours).

-

Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots taken at different time intervals.

-

Product Recovery:

-

Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

-

The liquid phase contains the product, benzyl hexanoate, and any unreacted substrates.

-

-

Purification: The product can be purified from the unreacted starting materials by vacuum distillation.

References

The Natural Occurrence of Benzyl Hexanoate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl hexanoate, a volatile organic compound (VOC) with a characteristic fruity and floral aroma, is a naturally occurring ester found in a variety of plant species. Its presence contributes to the unique scent profiles of flowers and the flavor of fruits, playing a role in plant-pollinator interactions and defense mechanisms. This technical guide provides a comprehensive overview of the natural occurrence of benzyl hexanoate in plants, detailing its biosynthesis, methods for its extraction and quantification, and a summary of reported quantitative data. The information presented is intended to serve as a valuable resource for researchers in the fields of phytochemistry, drug development, and flavor and fragrance science.

Natural Occurrence of Benzyl Hexanoate

Benzyl hexanoate has been identified as a component of the essential oils and volatile emissions of several plant species. Its distribution varies significantly between species and even within different parts of the same plant, such as the flowers, fruits, and leaves. The concentration of benzyl hexanoate is influenced by factors including the plant's genetic makeup, developmental stage, and environmental conditions.

Quantitative Data

The following table summarizes the available quantitative data on the occurrence of benzyl hexanoate in various plants. It is important to note that the data is limited, and further research is required to establish a more comprehensive understanding of its distribution and concentration in the plant kingdom.

| Plant Species | Family | Plant Part | Concentration (% of essential oil or volatiles) | Analytical Method | Reference(s) |

| Cryptocaryo massoia | Lauraceae | Bark | 0.01% | GC-MS | |

| Daphne tangutica | Thymelaeaceae | Flower Concrete | 0.11% | Not Specified | |

| Mangifera indica (Mango) | Anacardiaceae | Ripe Fruit (Headspace) | 0.3% | Not Specified | |

| Capsicum annuum | Solanaceae | Fruit | Presence reported, quantitative data not available | Not Specified | |

| Hedychium coronarium (White Ginger Lily) | Zingiberaceae | Flower | Presence reported, quantitative data not available | GC-MS | [1][2][3] |

Biosynthesis of Benzyl Hexanoate

The biosynthesis of benzyl hexanoate in plants is not yet fully elucidated but is believed to follow a pathway analogous to that of other well-characterized benzyl esters, such as benzyl benzoate and benzyl acetate.[4][5] The proposed pathway involves the convergence of two major metabolic routes: the shikimate pathway, which provides the benzyl moiety, and fatty acid biosynthesis, which supplies the hexanoyl group.

The key steps are hypothesized to be:

-

Formation of Benzyl Alcohol: L-phenylalanine, derived from the shikimate pathway, is converted to benzyl alcohol through a series of enzymatic reactions.

-

Synthesis of Hexanoyl-CoA: Hexanoic acid is synthesized in the plastids via the fatty acid synthesis pathway and is subsequently activated to hexanoyl-CoA.[6]

-

Esterification: A benzyl alcohol acyltransferase (BAHD) catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to benzyl alcohol, forming benzyl hexanoate. Members of the BAHD acyltransferase family are known for their ability to utilize a range of alcohol and acyl-CoA substrates.[7]

Experimental Protocols

The analysis of benzyl hexanoate in plant tissues typically involves extraction of the volatile compounds followed by separation and identification, most commonly using gas chromatography-mass spectrometry (GC-MS). The choice of extraction method depends on the plant material and the research question.

Headspace Solid-Phase Microextraction (HS-SPME) for Floral Volatiles

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds emitted from living flowers.

Methodology:

-

Sample Preparation: Enclose a fresh, intact flower in a glass vial or chamber.

-

Extraction: Expose a solid-phase microextraction (SPME) fiber (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB)) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

Desorption and GC-MS Analysis:

-

Retract the fiber and insert it into the injection port of a gas chromatograph heated to a temperature sufficient to desorb the analytes (e.g., 250 °C).

-

The desorbed compounds are separated on a capillary column (e.g., DB-5ms) with a programmed temperature gradient.

-

The separated compounds are detected and identified by a mass spectrometer.

-

Quantification can be achieved by using an internal standard.

-

Solvent Extraction for Fruit Volatiles

Solvent extraction is suitable for analyzing the volatile and semi-volatile compounds within the fruit matrix.

Methodology:

-

Sample Preparation: Homogenize fresh or frozen fruit tissue.

-

Extraction:

-

Extract the homogenized tissue with an organic solvent (e.g., dichloromethane or a pentane/diethyl ether mixture).

-

The extraction can be performed by maceration, sonication, or using a Soxhlet apparatus.

-

-

Concentration:

-

Filter the extract to remove solid particles.

-

Concentrate the extract under a gentle stream of nitrogen or by using a rotary evaporator at low temperature to avoid the loss of volatile compounds.

-

-

GC-MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

The analysis proceeds as described for the HS-SPME method.

-

Conclusion

Benzyl hexanoate is a naturally occurring ester that contributes to the aromatic profile of various plants. While its presence has been confirmed in several species, there is a clear need for more extensive quantitative studies to fully understand its distribution and concentration in the plant kingdom. The proposed biosynthetic pathway, involving the esterification of benzyl alcohol and hexanoyl-CoA by a BAHD acyltransferase, provides a solid foundation for future research into its formation in plants. The experimental protocols outlined in this guide offer robust methodologies for the extraction and analysis of benzyl hexanoate, which will be instrumental in advancing our knowledge of this and other plant-derived volatile compounds. Further research in this area holds potential for applications in the development of new flavors, fragrances, and pharmaceuticals.

References

- 1. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of an acyltransferase capable of synthesizing benzylbenzoate and other volatile esters in flowers and damaged leaves of Clarkia breweri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. A rapid and green GC-MS method for the sampling of volatile organic compounds in spices and flowers by concurrent headspace single-drop microextraction and solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. HS–SPME–GC–MS and Electronic Nose Reveal Differences in the Volatile Profiles of Hedychium Flowers [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

The Flavor and Fragrance Profile of Benzyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl hexanoate (CAS No. 6938-45-0) is a significant contributor to the flavor and fragrance profiles of numerous food and cosmetic products.[1][2] This technical guide provides an in-depth analysis of its sensory characteristics, physicochemical properties, and the methodologies used for its evaluation. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation, where understanding excipient properties is critical. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility for a scientific audience.

Chemical and Physical Properties

Benzyl hexanoate, also known as benzyl caproate, is the ester resulting from the condensation of benzyl alcohol and hexanoic acid.[2][3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6938-45-0 | [4] |

| Molecular Formula | C₁₃H₁₈O₂ | [4] |

| Molecular Weight | 206.28 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 270.00 to 272.00 °C @ 760.00 mm Hg | |

| Density | 0.978 to 0.985 g/cm³ @ 25.00 °C | [5] |

| Refractive Index | 1.486 to 1.492 @ 20.00 °C | [5] |

| Solubility | Insoluble in water; soluble in alcohol and oils.[6] | [6] |

| Vapor Pressure | 0.004420 mm/Hg @ 25.00 °C | |

| Flash Point | 221.00 °F (105.00 °C) TCC | [5] |

Flavor and Fragrance Profile

Benzyl hexanoate is characterized by a complex and desirable sensory profile, predominantly described as sweet, fruity, and floral.[6] Its versatility allows for its use in a wide array of flavor and fragrance formulations, including apple, strawberry, banana, and creamy notes.[7]

Olfactory Profile

The odor of benzyl hexanoate is multifaceted, with prominent fruity and floral characteristics, complemented by green and sweet undertones. A detailed breakdown of its odor profile is presented below.

| Odor Descriptor | Percentage | Reference |

| Fruity | 94.16% | [8] |

| Sweet | 69.52% | [8] |

| Floral | 60.28% | [8] |

| Green | 58.49% | [8] |

| Pineapple | 54.86% | [8] |

| Apple | 50.85% | [8] |

| Apricot | 50.15% | [8] |

| Winey | 46.35% | [8] |

| Waxy | 42.91% | [8] |

| Herbal | 42.21% | [8] |

Gustatory Profile

The flavor profile of benzyl hexanoate is consistent with its aroma, delivering a sweet and fruity taste. It is often utilized to impart or enhance fruity notes such as apple, pineapple, and apricot in food products.

Note: Specific, publicly available quantitative data for the odor and flavor thresholds of benzyl hexanoate are limited. The perceived intensity of its flavor and aroma is concentration-dependent.

Experimental Protocols for Sensory Analysis

The evaluation of the flavor and fragrance profile of volatile compounds like benzyl hexanoate relies on standardized sensory analysis techniques. The following are detailed, representative protocols for sensory panel evaluation and Gas Chromatography-Olfactometry (GC-O) applicable to fruity esters.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

This method provides a comprehensive sensory profile of the analyte by a trained panel.

3.1.1. Panelist Selection and Training:

-

A panel of 10-12 individuals with demonstrated sensory acuity is recruited.

-

Panelists undergo extensive training (15-20 hours) to develop a consensus on sensory descriptors for fruity esters and the use of an intensity scale.

-

Reference standards for each descriptor are provided to anchor the panel's evaluations.

3.1.2. Sample Preparation:

-

Solutions of benzyl hexanoate are prepared at a concentration of 10 ppm in deionized, odorless water.

-

15 mL of the sample is presented in identical, coded, and odorless glass containers at a controlled room temperature (22 ± 1°C).

3.1.3. Evaluation Procedure:

-

Evaluations are conducted in individual, well-ventilated sensory booths under white light to minimize external stimuli.

-

For aroma analysis, panelists sniff the sample from the container.

-

For flavor analysis, panelists take a small sip, hold it for 5 seconds, and then expectorate.

-

Panelists rate the intensity of each agreed-upon sensory descriptor on a 10-point unstructured line scale (0 = not perceived, 10 = very strong).

-

The order of sample presentation is randomized for each panelist.

3.1.4. Data Analysis:

-

Intensity ratings are collected from all panelists.

-

Analysis of Variance (ANOVA) is used to determine significant differences between samples for each descriptor.

-

Post-hoc tests (e.g., Tukey's HSD) are employed to identify specific sample differences.

-

The results are visualized using spider or radar plots to represent the sensory profile.

Caption: Workflow for Quantitative Descriptive Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds.

3.2.1. Instrumentation:

-

A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

-

The column effluent is split between the FID and the heated sniffing port.

3.2.2. Sample Preparation:

-

A stock solution of benzyl hexanoate is prepared in a suitable solvent (e.g., dichloromethane).

-

A dilution series is created to determine the odor detection threshold.

3.2.3. GC-O Analysis:

-

Injection: 1 µL of the sample is injected into the GC.

-

Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Oven Program: A representative temperature program starts at 40°C (hold for 2 min), ramps up to 250°C at 5°C/min, and holds for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and intensity for each detected aroma.

3.2.4. Data Analysis:

-

The retention times of the odor events are correlated with the peaks from the FID chromatogram.

-

The identity of the odor-active compounds is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Aromagrams are constructed to visualize the odor-active regions of the chromatogram.

Caption: Gas Chromatography-Olfactometry Workflow.

Sensory Perception and Signaling Pathways

The perception of benzyl hexanoate's flavor and fragrance is initiated by its interaction with specific sensory receptors in the nasal and oral cavities.

Olfactory Pathway

The fruity and floral aroma of esters like benzyl hexanoate is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on olfactory sensory neurons in the nasal epithelium.

-

Binding: Benzyl hexanoate binds to a specific combination of ORs.

-

Activation: This binding activates the associated G-protein (Gαolf).

-

Signal Transduction: Gαolf activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).

-

Depolarization: cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron.

-

Signal to Brain: This electrical signal is transmitted to the olfactory bulb and then to higher olfactory centers in the brain for processing and perception of the aroma.

Caption: Generalized Olfactory Signaling Pathway for Esters.

Gustatory Pathway

The sweet taste associated with many fruity esters is primarily mediated by the T1R2/T1R3 taste receptor, a heterodimeric GPCR found in taste buds.

-

Binding: The sweet molecule binds to the T1R2/T1R3 receptor.

-

Activation: This activates the G-protein gustducin.

-

Signal Transduction: Gustducin activates phospholipase C-β2 (PLCβ2), which generates inositol triphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 triggers the release of Ca²⁺ from intracellular stores.

-

Neurotransmitter Release: The increase in intracellular Ca²⁺ opens TRPM5 channels, leading to depolarization and the release of ATP as a neurotransmitter.

-

Signal to Brain: ATP activates gustatory nerve fibers, which transmit the signal to the brain for the perception of sweetness.

Caption: Generalized Sweet Taste Signaling Pathway.

Safety and Regulatory Information

Benzyl hexanoate has been evaluated for safety by the Flavor and Extract Manufacturers Association (FEMA) and is listed as Generally Recognized as Safe (GRAS).

-

GRAS Status: The Expert Panel of FEMA has reaffirmed the GRAS status of benzyl derivatives, including benzyl hexanoate, based on their self-limiting properties as flavoring substances, rapid metabolism and excretion, and low levels of use.[6][7][11] The intake of benzyl derivatives from natural food sources is greater than their intake as added flavoring substances.[6][7][11]

Conclusion

Benzyl hexanoate is a valuable and versatile compound in the flavor and fragrance industry, prized for its complex fruity and floral sensory profile. A thorough understanding of its physicochemical properties, sensory characteristics, and the analytical methods for its evaluation is essential for its effective application in product formulation. This technical guide provides a foundational resource for scientists and researchers, summarizing the key technical aspects of benzyl hexanoate and offering detailed, representative protocols for its sensory analysis. Further research to determine specific odor and flavor thresholds and to identify the precise olfactory and gustatory receptors involved in its perception would provide a more complete understanding of this important flavor and fragrance ingredient.

References

- 1. oeno-one.eu [oeno-one.eu]

- 2. parchem.com [parchem.com]

- 3. femaflavor.org [femaflavor.org]

- 4. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benzyl hexanoate, 6938-45-0 [thegoodscentscompany.com]

- 6. The FEMA GRAS assessment of benzyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The FEMA GRAS assessment of hydroxy- and alkoxy-substituted benzyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scent.vn [scent.vn]

- 9. Benzyl hexanoate | C13H18O2 | CID 23367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Food safety and quality: details [fao.org]

- 11. The FEMA GRAS assessment of hydroxy- and alkoxy-substituted benzyl derivatives used as flavor ingredients [repository.tno.nl]

Spectroscopic Analysis of Benzyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for benzyl hexanoate, a significant compound in various scientific fields. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in chemical analysis and drug development.

Spectroscopic Data Summary

The spectroscopic data for benzyl hexanoate is summarized in the following tables, providing a clear and concise reference for its structural characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.30 - 7.40 | m | 5H | - | Ar-H |

| 5.12 | s | 2H | - | -O-CH ₂-Ph |

| 2.35 | t | 2H | 7.5 | -C(=O)-CH ₂- |

| 1.65 | p | 2H | 7.5 | -C(=O)-CH₂-CH ₂- |

| 1.30 | m | 4H | - | -CH₂-CH ₂-CH ₂-CH₃ |

| 0.90 | t | 3H | 7.0 | -CH ₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 173.3 | C =O |

| 136.0 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 128.2 | Ar-C H |

| 128.0 | Ar-C H |

| 66.1 | -O-C H₂-Ph |

| 34.3 | -C(=O)-C H₂- |

| 31.3 | -C(=O)-CH₂-C H₂- |

| 24.6 | -CH₂-C H₂-CH₂-CH₃ |

| 22.3 | -C H₂-CH₃ |

| 13.9 | -C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3034 | Medium | Aromatic C-H Stretch |

| 2956, 2872 | Strong | Aliphatic C-H Stretch |

| 1738 | Strong | C=O (Ester) Stretch |

| 1250, 1160 | Strong | C-O Stretch |

| 748, 698 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 108 | 40 | [C₇H₈O]⁺ (Benzyl alcohol ion) |

| 43 | 35 | [C₃H₇]⁺ (Propyl ion) |

| 206 | 10 | [M]⁺ (Molecular ion) |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of benzyl hexanoate (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) was used as an internal standard (0 ppm). For ¹H NMR, the data was acquired over a spectral width of 0-10 ppm with 16 scans. For ¹³C NMR, a proton-decoupled spectrum was obtained over a spectral width of 0-200 ppm with 1024 scans.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was obtained using an ATR-FTIR spectrometer. A small drop of neat benzyl hexanoate was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of benzyl hexanoate in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The separated compound was then introduced into the mass spectrometer, which operated in electron ionization (EI) mode at 70 eV. The mass spectrum was recorded over a mass range of m/z 40-400. The major fragment ions observed were at m/z 91, 108, and 43.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like benzyl hexanoate.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a chemical compound.

References

The Solubility Profile of Benzyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of benzyl hexanoate, a key fragrance and flavor ingredient, in various solvents. Understanding the solubility characteristics of this ester is crucial for its application in formulations across the pharmaceutical, cosmetic, and food science industries. This document outlines the known solubility data, presents detailed experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Core Principles of Benzyl Hexanoate Solubility

Benzyl hexanoate (C₁₃H₁₈O₂) is an ester characterized by a benzyl group and a hexanoate moiety. Its molecular structure dictates its solubility, which is governed by the principle of "like dissolves like." The long hydrocarbon chain of the hexanoate portion makes the molecule predominantly nonpolar, leading to high solubility in organic solvents and low solubility in polar solvents like water. Esters can act as hydrogen-bond acceptors, which allows for some interaction with protic solvents, but they cannot self-associate through hydrogen bonding.

Quantitative Solubility Data

Quantitative solubility data for benzyl hexanoate in a wide range of organic solvents is not extensively available in the public literature. However, based on its chemical structure and available information, a qualitative and estimated quantitative profile can be compiled.

Table 1: Solubility of Benzyl Hexanoate in Various Solvents

| Solvent | Chemical Class | Temperature (°C) | Solubility | Citation |

| Water | Protic, Polar | 25 | 14.26 mg/L (estimated) | [1] |

| Ethanol | Protic, Polar | Not Specified | Soluble | [2][3] |

| Oils | Nonpolar | Not Specified | Soluble | [4][5] |

Due to the limited specific data for benzyl hexanoate, the solubility of a structurally similar, smaller ester, benzyl propionate, is presented below to provide a reasonable expectation of benzyl hexanoate's behavior in a broader range of organic solvents. Given its larger alkyl chain, benzyl hexanoate is expected to have equal or greater solubility in nonpolar solvents and potentially slightly lower solubility in more polar organic solvents compared to benzyl propionate.

Table 2: Solubility of Benzyl Propionate in Various Organic Solvents (for Reference)

| Solvent | Chemical Class | Temperature (°C) | Solubility Range (g/L) |

| Toluene | Aromatic Hydrocarbon | 20 | > 1000 |

| Dimethylformamide (DMF) | Polar Aprotic | 20 | > 1000 |

| Acetone | Ketone | 20 | 200 - 1000 |

| Acetonitrile | Nitrile | 20 | 200 - 1000 |

| Ethanol | Alcohol | 20 | 200 - 1000 |

| Methanol | Alcohol | 20 | 100 - 200 |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a substance like benzyl hexanoate. The Shake-Flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6]

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is suitable for determining the solubility of substances above 10⁻² g/L.[7][8]

a. Principle: An excess amount of the test substance is agitated in a specific solvent for a prolonged period to reach equilibrium. The concentration of the substance in the saturated solution is then determined analytically.

b. Materials:

-

Benzyl hexanoate (high purity)

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Flasks with airtight stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible)

c. Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: Add an excess amount of benzyl hexanoate to a flask containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solute present.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a sufficient time to reach equilibrium (e.g., 24-48 hours). The equilibration time should be determined during the preliminary test.

-

Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath to let the undissolved material settle. To separate the saturated solution from the excess solute, centrifugation is the preferred method. Filtration can also be used, but care must be taken to avoid adsorption of the solute onto the filter material.

-

Sample Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the sample as necessary with the appropriate solvent and analyze the concentration of benzyl hexanoate using a validated analytical method (e.g., GC-FID or HPLC).

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

Column Elution Method (Adapted from OECD Guideline 105)

This method is suitable for substances with solubilities below 10⁻² g/L.[7][9]

a. Principle: The test substance is coated on an inert support material, which is then packed into a column. The solvent is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached.

b. Materials:

-

Benzyl hexanoate

-

Inert support material (e.g., glass beads, celite)

-

Chromatography column

-

Peristaltic pump

-

Fraction collector

-

Analytical instrumentation (as above)

c. Procedure:

-

Column Preparation: Coat the inert support material with an excess of benzyl hexanoate. Pack the coated material into the chromatography column.

-

Elution: Pump the solvent through the column at a low, constant flow rate.

-

Fraction Collection: Collect fractions of the eluate at regular intervals using a fraction collector.

-

Sample Analysis: Analyze the concentration of benzyl hexanoate in each fraction.

-

Data Analysis: Plot the concentration of benzyl hexanoate versus the fraction number or time. The concentration will increase and then plateau. The solubility is the mean of the concentrations at the plateau.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask method of solubility determination.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. benzyl hexanoate, 6938-45-0 [thegoodscentscompany.com]

- 2. Benzyl hexanoate | C13H18O2 | CID 23367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. BENZYL HEXANOATE | 6938-45-0 [chemicalbook.com]

- 5. 6938-45-0 CAS MSDS (BENZYL HEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. OECD 105 - Phytosafe [phytosafe.com]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

An In-depth Technical Guide to the Synthesis of Benzyl Hexanoate from Benzyl Alcohol and Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl hexanoate, a significant ester in the flavor, fragrance, and pharmaceutical industries, is primarily synthesized through the Fischer-Speier esterification of benzyl alcohol and hexanoic acid. This guide provides a comprehensive overview of the synthesis, detailing the underlying chemical principles, alternative catalytic systems, in-depth experimental protocols, and methods for purification and characterization. Quantitative data are systematically presented in tabular format to facilitate comparison, and key workflows are visualized using process diagrams to ensure clarity for research and development applications.

Introduction to Benzyl Hexanoate

Benzyl hexanoate (also known as benzyl caproate) is an organic compound with the molecular formula C₁₃H₁₈O₂.[1][2][3] It is the ester formed from the condensation of benzyl alcohol and hexanoic acid.[4] Naturally occurring in trace amounts in fruits like passion fruit, it is widely used commercially for its pleasant fruity-floral aroma, reminiscent of apricot and pineapple.[4][5] Its applications extend from perfumery and food flavoring to serving as a chemical intermediate in the synthesis of more complex molecules, including plasticizers and pharmaceutical compounds.[4][5]

Table 1: Physicochemical Properties of Benzyl Hexanoate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2][3] |

| Molecular Weight | 206.28 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 270-278 °C (at 760 mmHg) | [4][6] |

| Density | 0.978 - 0.990 g/cm³ | [2][4] |

| Refractive Index | 1.480 - 1.492 (at 20 °C) | [2][4][6] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [4][6] |

| CAS Number | 6938-45-0 | [1][3] |

Synthesis of Benzyl Hexanoate: Core Principles

The most common and industrially significant method for synthesizing benzyl hexanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (hexanoic acid) with an alcohol (benzyl alcohol).

Reaction Mechanism

Fischer esterification is an equilibrium-controlled process.[7] The reaction is initiated by the protonation of the carbonyl oxygen of hexanoic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product, benzyl hexanoate, and regenerate the acid catalyst.[7][8][9]

To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by either using an excess of one of the reactants (commonly the alcohol) or by removing the water formed during the reaction.[7][9]

Caption: Fischer-Speier esterification mechanism for benzyl hexanoate synthesis.

Catalytic Systems

A variety of catalysts can be employed for this synthesis, ranging from traditional mineral acids to modern biocatalysts. The choice of catalyst impacts reaction conditions, yield, and environmental footprint.

Table 2: Comparison of Catalytic Systems for Benzyl Hexanoate Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages | Reference(s) |

| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH), Methanesulfonic Acid | Low cost, high activity, readily available | Corrosive, difficult to separate, can cause side reactions (e.g., dehydration, polymerization) | [5][7][10][11] |

| Lewis Acids | Zirconium(IV) salts, Hafnium(IV) salts, Zirconocene triflate | High activity, can be more selective than Brønsted acids | Higher cost, potential metal contamination | [7][12] |

| Heterogeneous Catalysts | Mesoporous ZSM-5 Zeolites | Reusable, easily separated from the reaction mixture, reduced corrosion | May have lower activity than homogeneous catalysts, potential for pore blockage | [13] |

| Biocatalysts | Lipases (e.g., Candida antarctica Lipase B, CalB) | High selectivity, mild reaction conditions (lower temp.), environmentally friendly ("green"), minimal byproducts | Higher cost, sensitive to temperature and pH, may require longer reaction times | [14][15] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of benzyl hexanoate using both a conventional acid catalyst and a biocatalyst.

Protocol 1: Acid-Catalyzed Synthesis via Fischer Esterification

This protocol is a representative procedure based on the principles of Fischer esterification using p-toluenesulfonic acid (p-TsOH) as a catalyst and toluene for azeotropic removal of water.

Materials:

-

Hexanoic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for high-purity product)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add hexanoic acid (1.0 eq), benzyl alcohol (1.2-1.5 eq), p-TsOH (0.05 eq), and toluene (approx. 2 mL per gram of hexanoic acid).

-

Azeotropic Reflux: Assemble the Dean-Stark trap and reflux condenser onto the flask. Heat the mixture to reflux with vigorous stirring. Toluene and water will form an azeotrope, and the water will be collected in the side arm of the Dean-Stark trap, driving the reaction to completion.[10]

-

Monitoring: Continue the reflux until the theoretical amount of water has been collected or until the reaction completion is confirmed by TLC or GC analysis (typically 3-6 hours).

-

Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an equal volume of diethyl ether or ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution (2x) to neutralize the acidic catalyst and any unreacted hexanoic acid.[8][10] (Caution: CO₂ evolution).

-

Workup - Washing: Wash the organic layer with water (1x) and then with brine (1x) to remove residual salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess benzyl alcohol.[10]

-

Purification: The crude benzyl hexanoate can be purified further by vacuum distillation to yield a colorless, fragrant oil.

Protocol 2: Biocatalytic Synthesis Using Immobilized Lipase

This protocol describes an environmentally benign approach using an immobilized lipase enzyme.

Materials:

-

Hexanoic acid

-

Benzyl alcohol

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Molecular sieves (3Å or 4Å), activated

-

Solvent (e.g., n-hexane or 2-methyltetrahydrofuran)

Equipment:

-

Erlenmeyer flask or sealed vial

-

Orbital shaker with temperature control

-

Filtration setup (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flask, combine hexanoic acid (1.0 eq), benzyl alcohol (1.0-1.2 eq), and the chosen solvent.

-

Water Removal: Add activated molecular sieves (approx. 100 mg per mmol of limiting reagent) to adsorb the water produced during the reaction.[15]

-

Enzyme Addition: Add the immobilized lipase (typically 2-10% by weight of the total substrates).

-

Incubation: Seal the flask and place it in an orbital shaker set to a moderate speed (e.g., 180 rpm) and a temperature of 30-50 °C.[15] Higher temperatures may denature the enzyme.

-

Monitoring: Monitor the reaction progress over time (8-24 hours) using GC or HPLC analysis. Conversions of over 90% are achievable.[15]

-

Enzyme Recovery: Once the reaction reaches the desired conversion, recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.

-

Purification: Remove the molecular sieves by filtration. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is often of high purity due to the high selectivity of the enzyme, and may not require further purification.

Process Workflow and Data Visualization

The overall process from reactants to the purified product can be visualized to provide a clear, step-by-step overview of the entire synthesis and purification workflow.

Caption: General workflow for the synthesis and purification of benzyl hexanoate.

Characterization of Benzyl Hexanoate

The identity and purity of the synthesized benzyl hexanoate should be confirmed using standard analytical techniques.

Table 3: Analytical Data for Benzyl Hexanoate Characterization

| Technique | Expected Result | Reference(s) |

| Infrared (IR) Spectroscopy | Strong C=O stretching absorption around 1730 cm⁻¹. Strong C-O ester stretching absorption around 1150 cm⁻¹. | [4] |

| ¹H NMR Spectroscopy | Signals corresponding to the benzyl group protons (~7.3 ppm, 5H), the methylene protons of the benzyl group (~5.1 ppm, 2H), and the aliphatic protons of the hexanoate chain (multiplets between ~0.9 and 2.3 ppm, 11H). | [16] |

| ¹³C NMR Spectroscopy | Signals for the ester carbonyl carbon (~173 ppm), carbons of the aromatic ring (~128-136 ppm), the benzylic carbon (~66 ppm), and the aliphatic carbons of the hexanoate chain (~13-34 ppm). | [16] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A characteristic retention time on a given column. Mass spectrum shows a molecular ion peak (M⁺) at m/z = 206. Key fragments include the tropylium ion at m/z = 91 (from the benzyl group). | [2][4] |

Conclusion

The synthesis of benzyl hexanoate from benzyl alcohol and hexanoic acid is a well-established process, with Fischer-Speier esterification being the predominant method. High yields can be achieved by carefully controlling reaction conditions, particularly through the efficient removal of water. While traditional acid catalysis is effective and economical, modern approaches using heterogeneous catalysts or biocatalysts offer significant advantages in terms of reusability, milder conditions, and reduced environmental impact. The choice of synthetic route will depend on the specific requirements of the application, balancing factors such as cost, scale, desired purity, and sustainability goals. The protocols and data provided in this guide serve as a comprehensive resource for professionals engaged in the synthesis and application of this valuable ester.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Benzyl hexanoate | C13H18O2 | CID 23367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl hexanoate ≥97%, FG | 6938-45-0 [sigmaaldrich.com]

- 4. Benzyl hexanoate | 6938-45-0 | Benchchem [benchchem.com]

- 5. BENZYL HEXANOATE | 6938-45-0 [chemicalbook.com]

- 6. benzyl hexanoate, 6938-45-0 [thegoodscentscompany.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. cerritos.edu [cerritos.edu]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. diva-portal.org [diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]

- 16. arkat-usa.org [arkat-usa.org]

Physical properties of benzyl hexanoate (boiling point, density)

An In-depth Technical Guide on the Physical Properties of Benzyl Hexanoate

This technical guide provides a comprehensive overview of the key physical properties of benzyl hexanoate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling this chemical compound. This document outlines the reported values for these properties and details the standard experimental protocols for their determination.

Physical Properties of Benzyl Hexanoate

Benzyl hexanoate, also known as benzyl caproate, is an ester with the molecular formula C₁₃H₁₈O₂.[1] It is typically a colorless to pale yellow liquid.[2][3] The compound is characterized by its fruity-floral notes and is used in fragrances and as a flavoring agent.[1] Below is a summary of its core physical properties.

Table 1: Summary of Physical Properties for Benzyl Hexanoate

| Physical Property | Reported Value | Conditions |

| Boiling Point | 270.00 - 272.00 °C | @ 760.00 mm Hg[2] |

| 277.8 °C | @ 760 mmHg[1][4] | |

| 270.00 °C | @ 760.00 mm Hg[5] | |

| 278 °C | Not Specified[6] | |

| Density | 0.99 g/cm³ | Not Specified[1][4] |

| 0.990 g/cm³ | Not Specified[6] | |

| Specific Gravity | 0.97800 to 0.98500 | @ 25.00 °C[5] |

Experimental Protocols

The following sections describe standard laboratory methodologies for determining the boiling point and density of liquid esters like benzyl hexanoate.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purity assessment, a sharp boiling point range is indicative of a pure compound.

a) Distillation Method (Macroscale) This method is suitable when a sufficient quantity of the substance (at least 5 mL) is available and purification is also desired.[7]

-

Apparatus: A standard simple distillation setup is assembled using a round-bottom flask, a distillation head (still head), a condenser, a thermometer with an adapter, and a receiving flask.

-

Procedure:

-

Place approximately 5-10 mL of benzyl hexanoate and a few boiling chips into the distilling flask.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is slightly below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.[8]

-

Heat the flask gently.

-

Record the temperature when the liquid begins to boil and condense on the thermometer.

-

The boiling point is the stable temperature or narrow temperature range observed on the thermometer during the distillation of the bulk of the liquid.[7]

-

Record the atmospheric pressure, as boiling point varies with pressure.

-

b) Thiele Tube Method (Microscale) This technique is ideal for small sample volumes (less than 0.5 mL).[7]

-

Apparatus: A Thiele tube, a thermometer, a small sample vial (Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

Attach the small vial containing about 0.25-0.5 mL of benzyl hexanoate to the thermometer using a rubber band.[7]

-

Place a capillary tube (sealed end up) into the sample vial.[7]

-

Place the thermometer assembly into the Thiele tube, which is filled with mineral oil.

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until the bubbling is rapid and continuous, then remove the heat.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.[7]

-

Density Determination

Density is a fundamental physical property defined as mass per unit volume.

a) Pycnometer (Specific Gravity Bottle) Method This method provides high accuracy and precision for determining the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), and an analytical balance.

-

Procedure:

-

Carefully clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with benzyl hexanoate, ensuring no air bubbles are present. Insert the stopper and allow excess liquid to exit through the capillary. Thermostat the pycnometer to a specific temperature (e.g., 20°C or 25°C).

-

Wipe the outside of the pycnometer dry and weigh it again (m₂).

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density, typically deionized water (ρ_ref), at the same temperature.

-

Weigh the pycnometer filled with the reference liquid (m₃).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_ref

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow from the initial query to the generation of this technical guide.

Caption: Logical workflow for generating the technical guide.

References

- 1. Benzyl hexanoate | 6938-45-0 | Benchchem [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. CAS 6938-45-0: Benzyl hexanoate | CymitQuimica [cymitquimica.com]

- 4. benzyl hexanoate, 25 g, CAS No. 6938-45-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 5. benzyl hexanoate, 6938-45-0 [thegoodscentscompany.com]

- 6. CAS # 6938-45-0, Benzyl caproate, Benzyl hexanoate, NSC 53964, Hexanoic acid benzyl ester, Hexanoic acid, phenylmethyl ester - chemBlink [chemblink.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

Benzyl Hexanoate: A Technical Guide to Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and toxicity data for benzyl hexanoate, a widely used fragrance and flavoring ingredient. Due to the limited availability of specific quantitative toxicity data for benzyl hexanoate, this guide incorporates a weight-of-evidence approach, including data from structurally similar compounds such as benzyl acetate and other hexanoate esters, to provide a thorough assessment. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in evaluating the safety profile of this compound. All experimental methodologies are detailed in accordance with internationally recognized guidelines.

Introduction

Benzyl hexanoate (CAS No. 6938-45-0) is an ester with a characteristic fruity and floral aroma, leading to its extensive use in the food, fragrance, and cosmetic industries. It is designated as Generally Recognized as Safe (GRAS) for its use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] Despite its widespread use, publicly available quantitative toxicity data for benzyl hexanoate is limited. This guide synthesizes the available information and employs a read-across approach from structurally related compounds to provide a robust safety evaluation.

Toxicological Data

The toxicological profile of benzyl hexanoate is largely favorable, with regulatory bodies and scientific literature indicating a low order of toxicity. According to aggregated GHS information from 91 reports by companies to the ECHA C&L Inventory, benzyl hexanoate does not meet the criteria for hazard classification. JECFA has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".

Given the scarcity of direct quantitative data for benzyl hexanoate, this section presents data for the structurally similar compound, benzyl acetate, and other relevant hexanoate esters. This read-across approach is scientifically justified by the structural similarity and predicted common metabolic pathways.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.

Table 1: Acute Toxicity Data for Benzyl Acetate (Structural Analog)

| Test Type | Species | Route | LD50 Value | Reference |

| Oral LD50 | Rat | Oral | 2490 - 3690 mg/kg | [2] |

| Oral LD50 | Rat | Oral | 2500 mg/kg | [3] |

| Oral LD50 | Mouse | Oral | 830 mg/kg | [4] |

| Oral LD50 | Guinea Pig | Oral | 2200 mg/kg | |

| Dermal LD50 | Rabbit | Dermal | > 5000 mg/kg | [2][3][5] |

| Inhalation LC50 | Rat | Inhalation | > 766 µg/L (4 hours) | [2] |

| Inhalation LC50 | Cat | Inhalation | 245 ppm (8 hours) | [4] |

Data for other Hexanoate Esters:

-

Ethyl Hexanoate: Oral LD50 (Rat) > 5000 mg/kg; Dermal LD50 (Rabbit) > 5000 mg/kg.[6]

-

Butyl Hexanoate: A safety data sheet indicates it may be harmful if swallowed.[7]

Skin and Eye Irritation

These studies evaluate the potential of a substance to cause local inflammatory reactions upon contact with the skin or eyes.

Table 2: Skin and Eye Irritation Data for Benzyl Acetate (Structural Analog)

| Test Type | Species | Observation | Classification | Reference |

| Skin Irritation | Rabbit | Well-defined erythema, cleared by end of study. Desquamation in 1 of 3 rabbits. | Mildly irritating | [2] |

| Skin Irritation | Rabbit | No skin irritation (4 h exposure) | Non-irritating | [8][9] |

| Eye Irritation | Rabbit | Well-defined conjunctival irritation, resolved within 48 hours. | Mildly irritating | [2] |

| Eye Irritation | Rabbit | No eye irritation | Non-irritating | [8][9] |

Data for other Hexanoate Esters:

-

Ethyl Hexanoate: Application of neat ethyl hexanoate to rabbit skin under an occluded patch for 24 hours was "moderately irritating".[6]

-

Butyl Hexanoate: A safety data sheet indicates it causes skin and serious eye irritation.[7]

Skin Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

Table 3: Skin Sensitization Data for Benzyl Acetate (Structural Analog)

| Test Type | Species | Observation | Classification | Reference |

| Modified Buehler Test | Guinea Pig | No sensitization response greater than control animals. | Non-sensitizer | [2] |

Data for other Hexanoate Esters:

-

Ethyl Hexanoate: Considered a weak skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm².[6]

Repeated Dose Toxicity

These studies assess the effects of repeated exposure to a substance over a longer period.

For benzyl acetate , a 13-week feeding study in rats identified a No Observed Adverse Effect Level (NOAEL) of 6,250 ppm (460 mg/kg/day), with atrophy of seminiferous tubules observed in males at 12,500 ppm (900 mg/kg/day).[2] In a similar study in mice, decreased body weight and food consumption were observed at all doses, with a Lowest Observed Adverse Effect Level (LOAEL) of 3,130 ppm (425 mg/kg/day).[2]

Genotoxicity

Genotoxicity assays are used to screen for DNA damage that may lead to mutations and cancer.

For benzyl acetate , the data is largely negative. It was not mutagenic in the Ames test and did not induce sex-linked recessive lethal mutations in Drosophila melanogaster.[2] It was also negative for inducing unscheduled DNA synthesis in rat primary hepatocytes.[2] However, one study reported mutagenic effects for mammalian somatic cells and for bacteria and/or yeast.

Carcinogenicity

Long-term carcinogenicity studies provide data on the potential of a substance to cause cancer.

For benzyl acetate , the International Agency for Research on Cancer (IARC) has classified it as Group 3: Not classifiable as to its carcinogenicity to humans.

Reproductive and Developmental Toxicity

These studies evaluate the potential effects of a substance on reproductive function and fetal development.

In a 13-week feeding study, benzyl acetate caused atrophy of seminiferous tubules in male rats at a high dose (900 mg/kg/day), with a NOAEL of 460 mg/kg/day.[2]

Experimental Protocols

The following sections detail the methodologies for the key toxicological endpoints, based on OECD guidelines.

Acute Oral Toxicity (OECD 401)

-

Principle: A single dose of the test substance is administered orally to a group of rodents. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Procedure:

-